Cyclopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester
Description
Cyclopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester is a carbamate derivative featuring a cyclopropyl group, a pyrrolidine ring, and a benzyl ester moiety. Notably, it has been listed in chemical catalogs (e.g., CymitQuimica) but marked as discontinued, suggesting challenges in synthesis, stability, or commercial demand . Related derivatives, such as [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (CAS 1181267-36-6), have been documented with detailed specifications, indicating its role as a precursor in peptide-based drug development .
Properties
IUPAC Name |
benzyl N-cyclopropyl-N-(pyrrolidin-3-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(20-12-13-4-2-1-3-5-13)18(15-6-7-15)11-14-8-9-17-10-14/h1-5,14-15,17H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUBUVDSBTVPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2CCNC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents. The final step involves the formation of the carbamic acid benzyl ester, which can be achieved through the reaction of the amine with benzyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the product .
Chemical Reactions Analysis
Hydrolysis Reactions
The benzyl ester and carbamate groups undergo hydrolysis under distinct conditions:
The benzyl ester is selectively cleaved via hydrogenolysis, preserving the carbamate group unless harsh acidic conditions are applied .
Alkylation and Acylation
The secondary amine in the pyrrolidine ring participates in nucleophilic reactions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form quaternary ammonium salts.
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Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions.
Oxidation Reactions
The cyclopropane and pyrrolidine moieties exhibit distinct oxidative behavior:
| Site | Reagents | Products | Notes |
|---|---|---|---|
| Cyclopropane | Ozone (O₃) | Dicarbonyl compounds | Ring-opening via ozonolysis. |
| Pyrrolidine | mCPBA (meta-chloroperoxybenzoic acid) | Pyrrolidine N-oxide | Stereospecific oxidation. |
Nucleophilic Substitution
The carbamate group reacts with nucleophiles:
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Ammonia/Amines : Forms urea derivatives at elevated temperatures .
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Thiols : Generates thiocarbamates in polar aprotic solvents (e.g., DMF).
Biological Interactions
While not a direct reaction, the compound interacts with biological nucleophiles:
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Enzyme Binding : The carbamate acts as a transition-state analog for serine proteases, enabling reversible inhibition.
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Metabolic Degradation : Hepatic enzymes catalyze ester hydrolysis, forming bioactive metabolites .
Stability and Degradation
Key stability challenges include:
Scientific Research Applications
Synthesis and Preparation Methods
The synthesis of cyclopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester typically involves the following methods:
- Esterification : The carbamic acid is reacted with benzyl alcohol using catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
- Oxidation/Reduction Reactions : The compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols, which can further modify its biological properties.
Organic Synthesis
This compound serves as a building block in organic synthesis for creating more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, enhances its utility in synthetic chemistry.
Medicinal Chemistry
The compound has been investigated for its potential pharmacological properties:
- Neuroprotective Effects : It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting applications in treating neurodegenerative diseases like Alzheimer's .
- Anticancer Activity : Studies indicate that similar compounds can induce apoptosis in cancer cells by modulating histone deacetylase (HDAC) activity, crucial for cancer cell proliferation .
- Antimicrobial Properties : The compound may exhibit antimicrobial activity against various pathogens, potentially interfering with microbial cell wall synthesis.
Neuroprotective Effects
Research has shown that compounds with similar structures can affect neurotransmitter systems. For example, a study demonstrated that cyclopropyl derivatives could significantly inhibit AChE activity in vitro, suggesting potential applications in Alzheimer's treatment .
Anticancer Activity
A study focusing on HDAC inhibitors highlighted that cyclopropyl-pyrrolidin-3-ylmethyl-carbamic acid derivatives could effectively reduce tumor growth in mouse models without apparent side effects . This suggests a promising avenue for developing new anticancer therapies.
Antimicrobial Activity
Research has indicated that certain carbamate derivatives possess antimicrobial properties. In vitro tests showed effectiveness against various bacterial strains, supporting further exploration of this compound as a potential antimicrobial agent.
Mechanism of Action
The mechanism of action of Cyclopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The cyclopropyl and pyrrolidine moieties can interact with enzymes or receptors, leading to changes in their activity. The carbamic acid benzyl ester group can undergo hydrolysis, releasing active intermediates that can further interact with biological targets .
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The compound’s structural analogs differ primarily in substituents, ring systems, and ester groups. Key examples include:
Key Observations:
- Cyclopropane vs. Azetidine/Cyclopentane : Cyclopropane’s ring strain enhances reactivity but may reduce stability compared to azetidine or cyclopentane derivatives .
- Benzyl Ester Stability : Benzyl ester bonds are pH-sensitive. indicates that acidic conditions (pH 4–6) favor ester bond formation, while neutral pH promotes alternative reactions (e.g., protein adducts), impacting synthesis yields .
- Fluorine and Polar Groups : Fluorinated analogs (e.g., 3,3-difluoro-azetidine) exhibit improved metabolic stability and solubility, making them preferable in drug design .
Biological Activity
Cyclopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Features
The compound features:
- Cyclopropyl Group : Enhances lipophilicity and may influence receptor binding.
- Pyrrolidine Ring : Known for its role in modulating biological activity through interactions with enzymes and receptors.
- Carbamic Acid Moiety : Imparts stability and potential for forming hydrogen bonds with biological targets.
These structural components suggest that the compound may exhibit diverse biological activities, including antioxidant, antimicrobial, and neuroprotective effects.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered biochemical reactions.
- Receptor Modulation : It can act as an allosteric modulator at various receptor sites, potentially affecting neurotransmitter release and neuronal excitability.
- Antioxidant Activity : The ability to scavenge free radicals may protect cells from oxidative stress, contributing to its neuroprotective properties.
1. Antioxidant Activity
Compounds similar to this compound have demonstrated significant antioxidant properties. These activities are crucial for protecting cells from oxidative damage, which is implicated in various diseases, including neurodegenerative disorders.
2. Antimicrobial Properties
The compound exhibits antimicrobial activity against several bacterial strains. Its mechanism likely involves the inhibition of essential bacterial enzymes, making it a candidate for further development as an antimicrobial agent .
3. Neuroprotective Effects
The presence of the amino acid component suggests potential neuroprotective effects. Studies indicate that similar compounds can protect neurons from apoptosis and enhance cognitive function, making them relevant for conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
